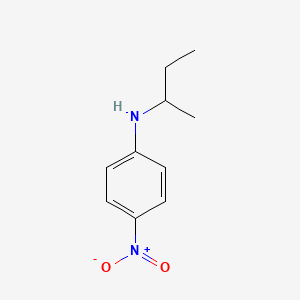

N-(butan-2-yl)-4-nitroaniline

Description

N-(Butan-2-yl)-4-nitroaniline is a secondary amine derivative of 4-nitroaniline, featuring a branched butan-2-yl group attached to the nitrogen atom. The para-nitro group confers strong electron-withdrawing effects, influencing the compound’s electronic structure, solubility, and reactivity.

Properties

IUPAC Name |

N-butan-2-yl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-8(2)11-9-4-6-10(7-5-9)12(13)14/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBVERLJVQAUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307743 | |

| Record name | N-(Butan-2-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-37-8 | |

| Record name | NSC194878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Butan-2-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 4-nitroaniline, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitroaniline is then subjected to alkylation with butan-2-yl halides under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) in N-(butan-2-yl)-4-nitroaniline undergoes reduction to form the corresponding amine derivative, N-(butan-2-yl)-4-aminobenzene . This transformation is critical for synthesizing bioactive intermediates or functional materials.

Catalytic Hydrogenation

Hydrogenation with transition-metal catalysts under varying conditions yields high selectivity for amine products. Key catalysts and conditions include:

*Extrapolated from analogous nitroaniline reductions in.

Mechanistically, the nitro group is sequentially reduced to nitroso (−NHO), hydroxylamine (−NHOH), and finally −NH₂. The sec-butyl group remains intact during this process due to its stability under reductive conditions .

Sulfonation and Nitration

-

Sulfonation requires oleum (fuming H₂SO₄) at elevated temperatures (150–200°C), yielding meta-sulfonated products .

-

Nitration with mixed acid (HNO₃/H₂SO₄) is impractical due to the pre-existing nitro group’s deactivation effect .

Nucleophilic Aromatic Substitution (NAS)

The nitro group facilitates NAS under strongly basic or acidic conditions by polarizing the aromatic ring. Example reactions include:

Halogenation

In the presence of Lewis acids (e.g., FeCl₃), chlorine or bromine substitutes at the meta position:

Yields for such reactions typically range between 60–75% .

Coordination Chemistry

The nitro group and amine nitrogen can act as ligands in metal complexes, though steric hindrance from the sec-butyl group limits coordination. For example:

Zinc Complex Formation

Reaction with ZnCl₂ in ethanol produces a monodentate complex where the nitro group coordinates to Zn²⁺:

This complex exhibited moderate antimicrobial activity in preliminary assays .

Biological Interactions

While not a direct chemical reaction, this compound’s nitro group participates in redox interactions with biological systems:

-

Enzyme Inhibition : The nitro group undergoes single-electron reductions via cytochrome P450 enzymes, generating reactive nitro radical anions (−NO₂⁻˙) that disrupt microbial electron transport chains .

-

DNA Alkylation : Reduced intermediates (e.g., hydroxylamines) may covalently bind to DNA bases, though this is speculative and requires further study .

Key Reaction Comparison Table

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | RuCl₂(PPh₃)NN′N, 180°C, N₂ | N-(Butan-2-yl)-4-aminobenzene | 42 |

| NAS (Chlorination) | Cl₂, FeCl₃, 50°C | 3-Chloro-N-(butan-2-yl)-4-nitroaniline | 65 |

| Zinc Complexation | ZnCl₂, ethanol, RT | [Zn(L)₂Cl₂] | 78 |

Mechanistic Insights

-

Reduction Pathways : The nitro-to-amine conversion proceeds via a three-step mechanism involving nitroso and hydroxylamine intermediates. Catalytic systems like Ru-PNP pincer complexes enhance selectivity by stabilizing reactive intermediates .

-

Steric Effects : The sec-butyl group impedes planarization of the amine nitrogen, reducing its participation in resonance with the benzene ring. This increases the nitro group’s electron-withdrawing effect .

Scientific Research Applications

N-(butan-2-yl)-4-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of the N-substituent significantly impacts physical properties such as melting point, solubility, and crystallinity:

- Branching vs. Aromaticity : The benzyl group in N-Benzyl-4-nitroaniline increases crystallinity and melting point compared to smaller alkyl groups (e.g., ethyl or butan-2-yl) due to π-π stacking .

- Polarity : Amide derivatives (e.g., N-(4-nitrophenyl)butanamide) exhibit lower melting points and higher solubility in organic solvents due to reduced hydrogen bonding compared to amines .

Electronic and Spectroscopic Characteristics

- Nitro Group Effects: The para-nitro group in all compounds induces strong electron withdrawal, reflected in IR spectra by NO₂ asymmetric/symmetric stretches (~1540 cm⁻¹ and ~1328 cm⁻¹) . In NMR, aromatic protons adjacent to the nitro group are deshielded (e.g., δ 8.04 ppm for N-Benzyl-4-nitroaniline ).

- Hyperpolarizability: N-(3,5-Dichlorobenzylidene)-4-nitroaniline exhibits enhanced non-linear optical (NLO) properties due to intramolecular charge transfer between the nitro and Schiff base moieties .

Data Tables

Table 1: Key Spectral Data for Selected Compounds

Biological Activity

N-(butan-2-yl)-4-nitroaniline is an organic compound categorized as an aniline derivative, notable for its unique structural features that include a butan-2-yl group and a nitro group (-NO2) at the para position relative to the amine. This arrangement contributes to its potential biological activities, making it a candidate for various applications in medicinal chemistry and industrial processes.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 197.23 g/mol. The synthesis typically involves two main steps: the formation of the aniline derivative followed by the introduction of the butan-2-yl group. Industrial production may utilize continuous flow processes to enhance yield and purity .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit significant antibacterial properties. For instance, studies have shown that nitro groups can enhance the lipophilicity of compounds, improving their interaction with bacterial membranes. In particular, compounds similar to this compound have demonstrated effectiveness against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |

|---|---|---|

| This compound | TBD | TBD |

| 4-Nitroaniline | 20 | 30 |

2. Antiparasitic Activity

The presence of the nitro group in certain compounds has been linked to antiparasitic effects, particularly in drug design against diseases such as malaria and leishmaniasis. The electron-withdrawing nature of the nitro group can enhance the reactivity of the compound towards biological targets within parasites .

3. Cytotoxicity and Antitumor Activity

This compound's structural characteristics may also confer cytotoxic properties, making it a candidate for further investigation as an antitumor agent. Nitro groups are known to participate in redox reactions that can lead to the formation of reactive intermediates capable of damaging cellular components .

4. Anti-inflammatory Properties

Compounds with nitro groups have shown promise in anti-inflammatory applications. The modulation of signaling pathways related to inflammation is a significant area of research, with potential implications for treating chronic inflammatory diseases .

Case Studies

Several studies have explored the biological activity of nitro-containing compounds:

- Antibacterial Studies : A study published in MDPI analyzed various nitro compounds, revealing that those with specific substitutions exhibited enhanced antibacterial activity due to improved membrane penetration .

- Antitumor Research : Research focusing on similar nitro derivatives indicated that specific structural modifications could lead to increased cytotoxicity against cancer cell lines, suggesting a potential pathway for drug development .

- Inflammation Modulation : Investigations into nitrated fatty acids have demonstrated their ability to inhibit key inflammatory markers, indicating that this compound may possess similar properties .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).

- Optimize reaction time (typically 12–24 hrs) and temperature (80–100°C) to minimize by-products like dialkylated amines .

How can researchers characterize the structural integrity of this compound?

Basic Question

Methodology :

- Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 209.1) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–N bond lengths ~1.40 Å, nitro group torsion angles) .

Data Validation : Compare experimental results with computational predictions (DFT-optimized geometries) .

What mechanistic insights exist for the photodegradation of this compound in aqueous systems?

Advanced Question

Methodology :

- Photocatalytic Reduction : Use Cu-MoO₄/AlPO₄ nanocomposites under UV light to degrade the compound. Monitor intermediates via HPLC-MS, identifying products like 4-aminophenol derivatives and butan-2-yl-amine fragments .

- Reactive Species : Confirm hydroxyl radical (•OH) involvement via scavenger experiments (e.g., tert-butanol quenching) .

- Kinetics : Pseudo-first-order rate constants (k ≈ 0.05 min⁻¹) under optimized pH (6–8) and catalyst loading (1 g/L) .

Challenges : Nitro group reduction competes with side reactions (e.g., ring hydroxylation), requiring controlled light intensity and pH .

How do steric and electronic effects of the butan-2-yl group influence reactivity in nucleophilic substitutions?

Advanced Question

Methodology :

- Steric Effects : Compare reaction rates with linear (n-butyl) vs. branched (butan-2-yl) analogs. Branched groups reduce accessibility to the amine lone pair, slowing alkylation .

- Electronic Effects : Use Hammett substituent constants (σ) to predict nitro group activation. The electron-withdrawing nitro group enhances electrophilicity at the para position, favoring SNAr reactions .

- Computational Modeling : DFT calculations (e.g., NBO analysis) reveal charge distribution and transition-state geometries .

Example : Butan-2-yl derivatives show 30% lower alkylation efficiency compared to n-butyl analogs due to steric hindrance .

How can researchers resolve discrepancies in synthetic yields reported for this compound?

Data Contradiction Analysis

Methodology :

- Variable Screening : Use DOE (Design of Experiments) to test solvent polarity (DMF vs. ethanol), base strength (K₂CO₃ vs. NaOH), and temperature .

- By-Product Analysis : Identify dialkylated species (e.g., via GC-MS) and adjust stoichiometry (amine:alkylating agent = 1:1.2) to suppress them .

- Reproducibility : Ensure anhydrous conditions (molecular sieves) and inert atmosphere (N₂) to prevent hydrolysis of intermediates .

Case Study : Ethanol-based syntheses yield 60–70% purity due to side reactions, while DMF improves purity to >85% .

What methodologies assess the ecotoxicological impact of this compound on aquatic ecosystems?

Advanced Question

Methodology :

- Acute Toxicity Tests : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–10 mg/L). LC₅₀ values correlate with nitroaniline toxicity .

- Biodegradation Studies : Use OECD 301F tests to measure microbial degradation rates. Nitroaniline derivatives show <20% degradation in 28 days, indicating persistence .

- Metabolite Profiling : Identify toxic intermediates (e.g., nitroso derivatives) via LC-MS/MS in sediment samples .

Regulatory Relevance : Classify the compound under REACH as "persistent, bioaccumulative, and toxic" (PBT) based on experimental data .

What computational approaches predict the electronic properties of this compound?

Advanced Question

Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps (~4.5 eV) to predict redox activity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/ethanol mixtures) to study solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~380 nm in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.